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Compound of Interest

Compound Name: ATM Inhibitor-2

Cat. No.: B12411654

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ATM Inhibitor-2, also known as
AZDO0156, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.
This document details its chemical structure, physicochemical properties, mechanism of action,
and relevant experimental protocols, designed to support research and development efforts in
oncology and DNA damage response pathways.

Chemical Structure and Properties

ATM Inhibitor-2, with the systematic IUPAC name 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-
yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one, is a
complex heterocyclic molecule. Its identity is confirmed across scientific literature and chemical
databases, often referred to as "compound 7" or, more formally, AZD0156.

Chemical Structure:

l».Chemical structure of ATM Inhibitor-2 (AZD0156)

Physicochemical Properties

AZDO0156 has been optimized from earlier generations of ATM inhibitors to possess improved
physicochemical and pharmacokinetic properties, making it suitable for oral administration and
in vivo studies.[1]
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Property Value Reference
Molecular Formula C26H31N703 [2]
Molecular Weight 489.57 g/mol [2]

CAS Number 2769140-29-4 [2]
Appearance White to off-white solid

j.q4l)1eous Solubility (PBS, pH High o
Permeability (Caco-2) Reasonable [1]

Oral Bioavailability (Rat & Dog) Good [1]

Plasma Protein Binding (Rat, Good levels of unbound drug [1]

Dog, Human)

Potency and Selectivity

AZDO0156 is a highly potent inhibitor of ATM kinase with an ICso value of less than 1 nM.[2][3]
Its selectivity has been extensively profiled against other members of the phosphoinositide 3-
kinase-related kinase (PIKK) family, demonstrating a favorable therapeutic window.

Kinase Target ICs0 (M) Assay Type Reference
ATM <0.001 (0.58 nM) Enzyme Assay [3][4]

ATR 6.2 Cell-based Assay [3]

DNA-PK 0.14 Enzyme Assay [3]

mTOR 0.61 Cell-based Assay [3]

PI3Ka 1.4 Cell-based Assay [3]

PISKB 1.8 Enzyme Assay [1]

PI3Ky 1.1 Enzyme Assay [1]

PI3K& 0.27 Enzyme Assay [1]
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Mechanism of Action and Signaling Pathway

ATM kinase is a master regulator of the DNA damage response (DDR), a complex signaling
network that detects and repairs DNA double-strand breaks (DSBs).[5] Upon DNA damage,
ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle
arrest, DNA repair, or apoptosis.[2][6][7][8] By inhibiting ATM, AZD0156 prevents the
phosphorylation of these downstream targets, thereby disrupting the DDR pathway. This
disruption can sensitize cancer cells to DNA-damaging agents like chemotherapy and
radiation.[5]

ATM Signaling Pathway in DNA Damage Response
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ATM signaling pathway in response to DNA double-strand breaks.

Synthesis of ATM Inhibitor-2 (AZD0156)

The synthesis of AZD0156 involves a multi-step process centered around the construction of
the core imidazo[4,5-c]quinolin-2-one scaffold. While a detailed, step-by-step protocol from a
singular source is proprietary, the general synthetic strategy can be inferred from publications
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on related compounds.[1][9][10][11][12] The key steps typically involve the formation of a
substituted quinoline, followed by nitration, reduction, and subsequent cyclization to form the
imidazole ring. The final steps involve Suzuki coupling to introduce the pyridine moiety and
subsequent alkylation to attach the dimethylaminopropoxy side chain.

General Synthetic Workflow

Imidazole Ring Cyclization Imidazo[4,5-clquinolin-2-one Core g Side Chain Attachment

Substituted Aniline }—){ Quinolinone Formation }—)| Nitration & Reduction }—)

Click to download full resolution via product page
Generalized synthetic workflow for AZD0156.

Experimental Protocols

The following are representative protocols for the characterization of ATM inhibitors like
AZDO0156.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly
used to determine the potency of kinase inhibitors.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive
tracer from the kinase active site by the inhibitor.

Materials:

Recombinant human ATM kinase

LanthaScreen™ Eu-anti-tag antibody

Kinase tracer

AZD0156 (or other test compounds)
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o Assay buffer
o 384-well microplates
Procedure:

o Compound Preparation: Prepare a serial dilution of AZD0156 in DMSO. Further dilute in
assay buffer to the desired final concentrations.

» Kinase/Antibody Mixture: Prepare a solution containing the ATM kinase and the Eu-labeled
antibody in assay buffer.

o Assay Assembly: In a 384-well plate, add the test compound, followed by the
kinase/antibody mixture, and finally the fluorescent tracer.

 Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

» Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the
emission at both the donor and acceptor wavelengths.

o Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration.
Determine the ICso value using a sigmoidal dose-response curve fit.

Cellular ATM Target Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of ATM substrates in
a cellular context.

Principle: Cells are treated with a DNA damaging agent to activate ATM, in the presence or
absence of the inhibitor. The phosphorylation status of downstream targets like CHK2 and p53
is then measured by Western blot.

Materials:
e Human cancer cell line (e.g., HCT116, MCF7)

e Cell culture medium and supplements
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» DNA damaging agent (e.g., etoposide, ionizing radiation)
o AZDO0156 (or other test compounds)
 Lysis buffer with protease and phosphatase inhibitors

o Primary antibodies (e.g., anti-phospho-CHK2, anti-phospho-p53, anti-total-CHK2, anti-total-
p53, anti-GAPDH)

o HRP-conjugated secondary antibodies
e Chemiluminescent substrate

o SDS-PAGE gels and blotting equipment
Procedure:

o Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight.
Pre-treat the cells with various concentrations of AZD0156 for 1-2 hours.

 Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., 10 uM
etoposide for 1 hour).

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

o Protein Quantification: Determine the protein concentration of the lysates using a standard
protein assay (e.g., BCA assay).

o SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel
and transfer to a PVDF or nitrocellulose membrane.

e Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies
overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary
antibodies for 1 hour at room temperature.

o Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging
system.
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e Analysis: Quantify the band intensities to determine the extent of inhibition of substrate
phosphorylation by AZD0156.

Experimental Workflow for Cellular Assay
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Workflow for cellular ATM target inhibition assay.
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Conclusion

ATM Inhibitor-2 (AZD0156) is a potent, selective, and orally bioavailable small molecule
inhibitor of ATM kinase. Its well-defined chemical structure and favorable physicochemical
properties make it a valuable tool for investigating the DNA damage response and a promising
candidate for clinical development as a cancer therapeutic, particularly in combination with
DNA-damaging agents. The experimental protocols outlined in this guide provide a foundation
for researchers to further explore the biological activities and therapeutic potential of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to ATM Inhibitor-2
(AZD0156)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411654#atm-inhibitor-2-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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